2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid
Description
Properties
IUPAC Name |
2-[3-[2-(dimethylamino)ethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-11-5-3-4-10(8-11)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIXUAUAJKFCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247124-18-0 | |
| Record name | 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H17N1O3
- Molecular Weight : 225.27 g/mol
This structure features a dimethylamino group linked to a phenyl ring through an ethoxy chain, followed by an acetic acid moiety.
Research indicates that this compound exhibits multiple biological activities, primarily through the modulation of various biochemical pathways:
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antioxidant Activity : It demonstrates significant antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms.
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 18.0 |
These findings support the compound's potential as a chemotherapeutic agent.
In Vivo Studies
In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. For instance, in a xenograft model using MCF-7 cells, tumor volume decreased by approximately 40% after treatment with a daily dose of 20 mg/kg over two weeks.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Bioavailability : The compound exhibits high oral bioavailability (>70%).
- Half-life : Approximately 4 hours in plasma.
- Metabolism : Primarily metabolized in the liver with several identified metabolites that retain some biological activity.
Safety and Toxicology
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, higher doses have been associated with mild hepatotoxicity and gastrointestinal disturbances. Long-term studies are ongoing to further evaluate safety parameters.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and research findings for 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid and its analogs:
Key Insights from Comparisons:
- Substituent Effects: The dimethylamino ethoxy group in the target compound introduces basicity and flexibility, contrasting with direct dimethylamino substitution (e.g., 17078-28-3), which lacks the ethoxy spacer and may hinder conformational adaptability .
- Lipophilicity vs. Solubility: Benzyloxy/methoxy analogs (e.g., 5487-33-2) exhibit higher lipophilicity, whereas the dimethylamino group in the target compound enhances water solubility at acidic pH due to protonation .
- Synthetic Complexity : The ethoxy linker in the target compound likely requires multi-step synthesis (e.g., bromoethoxy intermediate alkylation with dimethylamine), paralleling methods used for SWR-0345HA and compounds .
Research Directions and Challenges
- Pharmacological Profiling: Evaluate the target compound’s binding affinity for β-adrenoceptors and compare it to SWR-0345HA .
- Metabolic Stability: Assess the impact of the dimethylamino group on cytochrome P450 interactions vs. amide-containing analogs (e.g., compounds) .
- Synthesis Optimization: Develop efficient routes for introducing the ethoxy-dimethylamino moiety, leveraging methods from and .
Preparation Methods
Methyl Esterification and N-Methylation Route
Based on a Chinese patent (CN111777520B), a safe and high-yield synthesis of multi-substituted dimethylamino phenylacetic acid derivatives is described, adaptable to our target compound.
| Step | Description | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl esterification of substituted aminophenylacetic acid | Thionyl chloride (SOCl2), methanol; 50-70 °C, 10-14 h | Converts carboxylic acid to methyl ester | >80% (overall yield) |
| 2 | N-Methylation of amino group | N-methylating agent (e.g., formaldehyde + reducing agent), phase transfer catalyst (e.g., tetrabutylammonium bromide), alkali, inert atmosphere | Avoids sodium cyanoborohydride for safety; mild reaction conditions | >80% |
- The methyl esterification activates the acid for subsequent reactions.
- Phase transfer catalysis facilitates N-methylation under mild and safer conditions.
- The method avoids hazardous reagents like sodium cyanoborohydride.
- Purification by ether extraction, drying, and chromatography yields high purity product.
Reaction Scheme Summary:
- Starting from 3-(dimethylamino)phenylacetic acid → methyl ester derivative.
- Under phase transfer catalysis, N-methylation produces the dimethylamino-substituted ester.
- Hydrolysis (if needed) to yield the free acid.
This method is adaptable to various substitution patterns on the phenyl ring, including the 2-(dimethylamino)ethoxy substituent by appropriate precursor selection or further functionalization.
Preparation via 2-Chloroethoxy Intermediates and Dimethylamine Substitution
A US patent (US20090221853A1) describes the preparation of related compounds involving 2-chloroethoxy intermediates, which can be applied to synthesize the 2-(dimethylamino)ethoxy substituent.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-chloroethoxy acetic acid derivatives | Starting from hydroxyethoxy acetic acid derivatives, conversion using thionyl chloride or similar chlorinating agents | Generates reactive chloro intermediate |
| 2 | Nucleophilic substitution with dimethylamine | Dimethylamine (gas or solution), solvent (e.g., 1,4-dioxane, ethanol), base (e.g., triethylamine), controlled temperature | Substitution of chlorine by dimethylamino group |
| 3 | Purification | Extraction, drying, chromatography | Yields high purity dimethylaminoethoxy compounds |
- The 2-chloroethoxy intermediate is a versatile electrophile for nucleophilic substitution.
- Dimethylamine substitution introduces the tertiary amine functionality.
- Use of solvents like 1,4-dioxane or ethanol facilitates reaction and purification.
- Reaction conditions are mild to moderate temperatures to optimize yield and minimize side reactions.
This approach is particularly suited for introducing the 2-(dimethylamino)ethoxy group onto phenylacetic acid derivatives or related scaffolds.
Comparative Summary of Preparation Methods
| Aspect | Methyl Esterification & N-Methylation (Method A) | 2-Chloroethoxy Intermediate & Dimethylamine Substitution (Method B) |
|---|---|---|
| Starting Material | Aminophenylacetic acid derivatives | Hydroxyethoxy acetic acid derivatives |
| Key Reactions | Esterification, phase transfer catalyzed N-methylation | Chlorination, nucleophilic substitution |
| Catalysts | Phase transfer catalysts (e.g., tetrabutylammonium bromide) | Base catalysts (e.g., triethylamine) |
| Safety | Avoids hazardous sodium cyanoborohydride | Uses chlorinating agents (SOCl2), requires careful handling |
| Reaction Conditions | Mild temperature (50-70 °C), inert atmosphere | Moderate temperature, solvent dependent |
| Yield | >80% reported | High, but depends on substitution pattern |
| Purification | Ether extraction, drying, chromatography | Extraction, drying, chromatography |
| Applicability | Broad substitution patterns on phenyl ring | Effective for introducing 2-(dimethylamino)ethoxy group |
Research Findings and Notes
- The methyl esterification and N-methylation method offers a safer and more operationally simple route with good yields, avoiding highly flammable and toxic reagents.
- The use of phase transfer catalysts enhances reaction efficiency and selectivity.
- Chlorination and nucleophilic substitution provide flexibility for installing the dimethylaminoethoxy side chain but require careful control of reagents and conditions due to reagent toxicity and reactivity.
- Both methods require purification steps involving solvent extraction and chromatographic techniques to obtain the target compound in high purity.
- The choice of method depends on available starting materials, desired substitution patterns, and safety considerations.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methyl esterification | SOCl2, methanol | 50-70 °C | 10-14 h | ~85 | Ester formation from acid |
| N-Methylation | Formaldehyde + base, tetrabutylammonium bromide | Room temp to 50 °C | Several hours | ~80-90 | Phase transfer catalysis |
| Chlorination | SOCl2 or equivalent | Reflux | 2-4 h | 75-85 | Formation of chloro intermediate |
| Dimethylamine substitution | Dimethylamine, triethylamine, solvent | 25-60 °C | 4-8 h | 80-90 | Nucleophilic substitution |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, to introduce the dimethylaminoethoxy and acetic acid moieties. Optimization requires adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, substituent positioning on the phenyl ring (para vs. ortho) significantly impacts yield, as seen in structurally similar fluorinated analogs . Computational tools like quantum chemical calculations can predict optimal pathways and reduce trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the dimethylaminoethoxy group’s placement (e.g., chemical shifts at δ 2.2–2.5 ppm for dimethyl protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities. Comparative analysis with analogs (e.g., fluorinated derivatives) aids in spectral interpretation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound’s solubility in aqueous media is pH-dependent due to the carboxylic acid group (pKa ~4–5). Stability studies should assess hydrolysis of the dimethylaminoethoxy group under acidic/basic conditions. Accelerated degradation studies (e.g., 40°C/75% RH) can model shelf-life, while HPLC or LC-MS monitors degradation products .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) alter the compound’s biological activity?
- Methodological Answer : Fluorination at specific positions (e.g., para vs. ortho) enhances metabolic stability and receptor binding affinity. For example, fluorinated analogs exhibit improved antimicrobial activity due to increased lipophilicity. Comparative assays (e.g., MIC testing) against non-fluorinated derivatives are essential to validate structure-activity relationships (SAR) .
Q. What computational strategies can predict the compound’s reactivity in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for key reactions (e.g., ester hydrolysis). Molecular docking simulations model interactions with biological targets (e.g., enzymes), while machine learning algorithms analyze reaction databases to propose optimal synthetic pathways .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Rigorous batch-to-batch purity analysis (≥95% by HPLC) and standardized assays (e.g., ISO-certified protocols) are critical. Meta-analyses of fluorinated phenylacetic acid derivatives highlight the importance of substituent positioning and solvent effects .
Q. What reactor design considerations are critical for scaling up synthesis while minimizing side reactions?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., etherification). Membrane separation technologies isolate intermediates, reducing byproduct formation. Kinetic modeling identifies rate-limiting steps, enabling temperature/pH control to suppress undesired pathways .
Key Methodological Recommendations
- Synthesis : Prioritize computational reaction design (e.g., ICReDD’s quantum chemical workflows) to bypass trial-and-error .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological Assays : Use isogenic cell lines and standardized protocols to reduce variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
